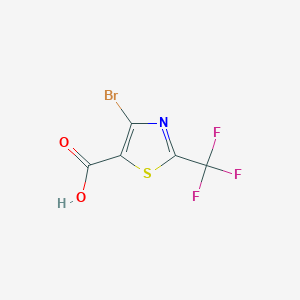

4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

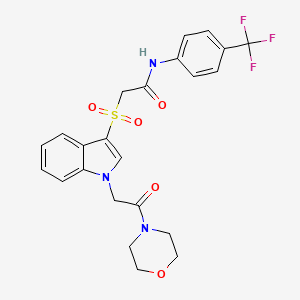

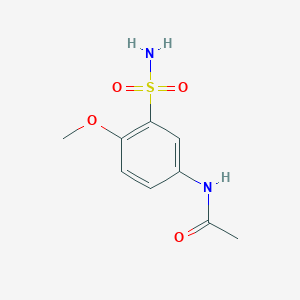

“4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid” is a chemical compound with the linear formula C5HBrF3NO2S . It is used in the field of organic synthesis and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C5HBrF3NO2S/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12) . The molecular weight is 276.03 .Physical And Chemical Properties Analysis

The compound has a boiling point of 325.946°C at 760 mmHg and a melting point of 130-132°C . It is a solid at room temperature .Scientific Research Applications

Organic Synthesis and Drug Discovery

Continuous Flow Synthesis

A study highlighted the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, demonstrating the importance of microflow processes in producing valuable synthetic intermediates for pharmaceuticals and material science. This process involves Grignard exchange reactions, emphasizing the relevance of such intermediates in organic synthesis and drug development (Deng et al., 2015).

Thiazolium-Ion Based Organic Ionic Liquids

Another study reported the synthesis of thiazolium-ion-based organic ionic liquids, which promote benzoin condensation, a key reaction in organic synthesis. These findings underscore the utility of thiazole derivatives in catalysis and synthesis (Davis & Forrester, 1999).

Heterocyclic Chemistry

Thiadiazole and Selenadiazole Derivatives

Research into the bromination of thiadiazoles has led to the formation of brominated derivatives, which are precursors for further chemical transformations. This research contributes to our understanding of heterocyclic chemistry, particularly in synthesizing amino acids and cinnamic acid derivatives from thiadiazole compounds (Pesin & D’yachenko, 1969).

Material Science and Fluorescence Studies

Aromatic Heterocyclic Fluorescent Compounds

A study on asymmetrical/symmetrical D-π-A/D-π-D thiazole-containing aromatic heterocyclic fluorescent compounds revealed their potential in material science. These compounds exhibit adjustable electronic properties, high luminescence quantum yields, and excellent thermal stability, which are crucial for developing optoelectronic devices (Tao et al., 2013).

Novel Synthesis Approaches

Synthon for Chemoselective Preparation

A novel synthetic protocol employing 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been developed for the chemoselective preparation of 4-bromodifluoromethyl thiazoles. This method facilitates the introduction of a bromodifluoromethyl group at the C4 of thiazoles, showcasing an innovative approach in the synthesis of drug candidates (Colella et al., 2018).

Safety and Hazards

The compound is classified under GHS07 and has the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

- Xanthine Oxidase (XO) : This compound primarily targets xanthine oxidase, an enzyme involved in purine metabolism. XO catalyzes the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid .

Target of Action

Mode of Action

properties

IUPAC Name |

4-bromo-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF3NO2S/c6-2-1(3(11)12)13-4(10-2)5(7,8)9/h(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFOOUVRYKHHIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)C(F)(F)F)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1445906-51-3 |

Source

|

| Record name | 4-bromo-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2904294.png)

![2-(7-(((4-ethylphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2904295.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2904297.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2904299.png)

![Ethyl 5-acetyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B2904301.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxane-4-carboxamide](/img/structure/B2904302.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2904303.png)

![N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2904309.png)